Product packaging for 2-phenyl-3H-indol-3-amine(Cat. No.:CAS No. 64641-83-4)

2-phenyl-3H-indol-3-amine

Cat. No.: B11891285
CAS No.: 64641-83-4
M. Wt: 208.26 g/mol
InChI Key: XTSCRJCFFWNOJQ-UHFFFAOYSA-N
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Description

2-Phenyl-3H-indol-3-amine is a chemical compound featuring an indole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged structure in pharmacology, known for its presence in a wide range of biologically active molecules and natural products . Researchers value this core structure for its potential to interact with diverse biological targets. While specific data on this compound is limited, indole derivatives, in general, have been extensively studied and reported to exhibit a broad spectrum of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties, making them a versatile scaffold for developing new therapeutic agents . For instance, recent research has identified specific 2-((indol-3-yl)thio)-N-benzyl-acetamides as novel inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), highlighting the continued relevance of indole derivatives in modern drug discovery, particularly for antiviral applications . The primary value of this compound for researchers lies in its use as a key intermediate or building block for the synthesis of more complex molecules. The presence of the amine functional group at the 3-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the creation of targeted compound libraries. This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B11891285 2-phenyl-3H-indol-3-amine CAS No. 64641-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64641-83-4

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-phenyl-3H-indol-3-amine

InChI

InChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,13H,15H2

InChI Key

XTSCRJCFFWNOJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2N

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 3h Indol 3 Amine and Analogous 3 Iminoindole and 3 Aminoindole Derivatives

Strategies for Constructing the 3-Amino/Iminoindole Motif

The synthesis of 3-aminoindole derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing indole (B1671886) core and the de novo construction of the indole skeleton with the desired amino or imino moiety already incorporated. nih.gov

Amination/Imination at the C3 Indole Position

Directly introducing a nitrogen-containing group at the C3 position of the indole ring is a common and extensively studied strategy. This can be achieved through both indirect and direct methods.

A traditional and widely used method for the synthesis of 3-aminoindoles involves a two-step sequence: electrophilic nitration or azidation at the C3 position, followed by reduction of the introduced nitro or azido (B1232118) group. nih.govresearchgate.net

Nitration: The nitration of indoles, particularly those with electron-withdrawing groups that stabilize the ring against the harsh nitrating conditions, is a viable route. semanticscholar.org For example, 3-acetylindole (B1664109) can be nitrated with reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). semanticscholar.org The resulting 3-nitroindole can then be reduced to the corresponding 3-aminoindole. clockss.org A variety of reducing agents can be employed for this transformation, including indium metal in the presence of an acylating agent to form a stable amide derivative in situ. clockss.org This "masked" aminoindole approach is often necessary due to the inherent instability of many free 3-aminoindoles, which are prone to oxidation and dimerization. nih.govclockss.org

Azidation: Direct azidation of the indole C3 position is another effective indirect method. mdpi.com Reagents such as molecular iodine in combination with sodium azide (B81097) (NaN₃) can be used to introduce the azide group regioselectively at the C3 position. mdpi.comrsc.org The resulting 3-azidoindoles are then readily reduced to the target 3-aminoindoles. mdpi.com

A summary of representative indirect amination reactions is presented below:

Starting MaterialReagent(s)IntermediateProductReference(s)
Indole1. NO₂BF₄ 2. Reducing Agent3-Nitroindole3-Aminoindole semanticscholar.org, clockss.org
Indole1. I₂, NaN₃ 2. Reducing Agent3-Azidoindole3-Aminoindole mdpi.com, rsc.org

More recently, direct C-H amination methods have emerged as a more atom-economical approach, avoiding the need for pre-functionalization and subsequent reduction steps. mdpi.com These methods typically involve the use of a transition metal catalyst or an electrophilic aminating agent to directly forge the C-N bond at the C3 position. For instance, selective C-H amidation of 1H-indoles at the C3 position has been achieved using N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents in the presence of ZnCl₂. acs.org Borane-catalyzed direct C3 alkylation of indoles using amine-based alkylating agents has also been developed. nih.govcardiff.ac.uk

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been applied to the synthesis of 3-aminoindoles from 3-haloindole precursors. nih.govmdpi.com This method offers a versatile route to a wide range of N-substituted 3-aminoindoles by coupling 3-bromo or 3-chloroindoles with various primary or secondary amines. mit.edu The development of specialized palladium precatalysts and ligands has been crucial for achieving high efficiency and selectivity in these transformations, even with challenging substrates like unprotected halo-7-azaindoles. mit.edu

De Novo Synthesis of the Indole Skeleton Incorporating the C3 Moiety

An alternative to functionalizing a pre-formed indole ring is to construct the indole skeleton from acyclic precursors in a way that directly incorporates the desired C3-amino or imino functionality. nih.gov

The Fischer indole synthesis is a classic and highly versatile method for constructing the indole ring system. wikipedia.orgtcichemicals.comsynarchive.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgchem-station.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement to form a new C-C bond, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. mdpi.comchemtube3d.com

To synthesize 3-aminoindole derivatives using this method, α-amino ketones or their synthetic equivalents can be used as the carbonyl component. Similarly, adaptations of the Fischer indole synthesis have been developed to allow for the incorporation of a nitrogen-containing moiety at the eventual C3 position. A three-component variation of the Fischer indole synthesis, using nitriles, organometallic reagents, and arylhydrazine salts, provides an efficient one-pot process for creating multiply-substituted indoles. nih.gov Additionally, a modern variation of the Fischer synthesis starts from readily available haloarenes, which are converted to aryl hydrazines in situ, overcoming the limited availability of some aryl hydrazine (B178648) starting materials. rsc.org

Multicomponent Annulation and Cyclization Reactions

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like 3-aminoindoles by combining three or more starting materials in a single synthetic operation. nih.govrsc.orgrsc.org This approach is valued for its atom economy and straightforward execution. rsc.org

One notable example is the copper-catalyzed three-component coupling of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov This reaction proceeds through a propargylamine (B41283) intermediate, which then undergoes cyclization to form a 3-aminoindoline core. Subsequent treatment with a base can isomerize the indoline (B122111) to the corresponding 3-aminoindole. nih.gov Alternatively, the indole can be synthesized directly in a one-pot sequential reaction. nih.gov

Another strategy involves the Mannich-type reaction of indoles, aldehydes, and secondary amines. rsc.orgrsc.org This reaction can be promoted under catalyst-free conditions using methanol (B129727) and ethylene (B1197577) glycol as the media, offering a sustainable and efficient route to 3-aminoalkylated indoles. rsc.org An alternative method utilizes micelles in water to stabilize the intermediate iminium ions, which then undergo nucleophilic attack by the indole to produce the desired products in high yields. rsc.org These methods highlight the versatility of MCRs in generating libraries of substituted indoles for various applications. rsc.orgrsc.org

Reaction Type Components Catalyst/Conditions Product Key Features
Copper-Catalyzed CouplingN-protected 2-aminobenzaldehyde, secondary amine, terminal acetyleneCopper salts (e.g., CuCl, Cu(OTf)₂)3-Aminoindoline / 3-AminoindoleCascade reaction, one-pot synthesis option. nih.gov
Mannich-Type ReactionIndole, aldehyde, secondary amineCatalyst-free, MeOH/EG3-Aminoalkylated indoleHigh efficiency, sustainable, no column chromatography needed. rsc.org
Micellar Mannich-Type ReactionIndole, aldehyde, secondary amineMicelles in water3-Aminoalkylated indoleMild conditions, stabilization of iminium ion intermediate. rsc.org

Targeted Synthesis of 2-Phenyl-3H-indol-3-amine and Related Systems

A novel, low-cost, two-step method has been developed for the synthesis of unprotected 3-aminoindoles, which are often unstable and difficult to access. dntb.gov.uanih.govmdpi.com This approach begins with the reaction between an indole and a nitrostyrene (B7858105) in the presence of phosphorous acid. dntb.gov.uamdpi.com This step forms a 4′-phenyl-4′H-spiro[indole-3,5′-isoxazole] intermediate. dntb.gov.uanih.gov

Step Reactants Reagents/Conditions Intermediate/Product Yield
1Indole, NitrostyrenePhosphorous acid4′-phenyl-4′H-spiro[indole-3,5′-isoxazole]Not specified
2Spiro IntermediateHydrazine hydrate, Microwave heatingUnprotected 3-AminoindoleGood to Excellent dntb.gov.ua

Functionalized 2-alkylidene-3-iminoindoles, specifically (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, can be synthesized efficiently through a one-pot cascade reaction. nih.govnih.gov This methodology starts with the reaction of ortho-nitroacetophenones and aromatic aldehydes. nih.gov

The process involves an initial base-assisted aldol (B89426) condensation, followed by a Michael-type addition of a cyanide anion to the resulting ortho-nitrochalcone intermediate. nih.govresearchgate.net This addition triggers a reductive cyclization, mechanistically similar to the Baeyer–Drewson reaction, to yield the final product. nih.gov The reaction conditions, including the amounts of potassium cyanide, water, methanol, and acetic acid, have been optimized to achieve high yields. nih.gov This approach provides a direct and expeditious route to these valuable compounds from readily available starting materials. nih.gov

Starting Materials Key Reagents Reaction Type Product
ortho-Nitroacetophenone, Aromatic aldehydeKCN, MeOH, H₂O, AcOHAldol condensation, Michael addition, Reductive cyclization(E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitrile

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including precursors to this compound. mdpi.com Specifically, gold(I) complexes are effective in activating alkynes for nucleophilic attack. mdpi.com In the context of synthesizing 2-phenyl-3H-indol-3-ones, a relay catalysis system combining gold and a chiral amine can be employed.

One approach involves the gold-catalyzed intramolecular reaction of N-(2-alkynylphenyl) sulfoximines. researchgate.net In this transformation, the sulfoximine (B86345) acts as both a nitrogen and oxygen transfer reagent. The gold catalyst activates the alkyne, leading to the formation of an α-imino gold carbene, which is then oxidized by the sulfoxide (B87167) moiety to form the 3H-indol-3-one core. researchgate.net

This gold-catalyzed synthesis can be integrated into a one-pot procedure with an enantioselective organocatalytic step, such as a Mannich reaction, to produce C2-quaternary indolin-3-ones with high enantioselectivity. researchgate.net The use of chiral phosphine (B1218219) ligands with gold(I) catalysts is crucial for achieving high levels of asymmetric induction in these transformations. polyu.edu.hk

Catalyst System Starting Material Intermediate Product Key Feature
Gold(I) / Chiral AmineN-(2-alkynylphenyl) sulfoximineα-imino gold carbene3H-indol-3-oneSulfoximine as N and O transfer reagent. researchgate.net
Gold(I) / Chiral Phosphineo-(Alkynyl)styreneGold-cyclopropyl carbeneIndeno[1,2-b]chromene derivativesDouble cyclization cascade. nih.gov

Rhodium(III)-catalyzed C–H activation has become a prominent strategy for the construction of complex heterocyclic systems, including indole derivatives. rsc.orgresearchgate.netacs.org This method allows for the direct functionalization of C–H bonds, offering an atom-economical and efficient alternative to traditional synthetic methods. nih.gov

For the synthesis of 1-aminoindoles (related to 1-iminoindoles), Rh(III) catalysts can facilitate the [3+2] annulation of hydrazines with vinylene carbonate. nih.gov This redox-neutral process proceeds via C–H bond activation and provides direct access to C2, C3-unsubstituted 1-aminoindole (B1208307) compounds under mild conditions and without the need for external oxidants. nih.gov The reaction demonstrates high regioselectivity and a broad tolerance for various functional groups. nih.gov

Similarly, Rh(III) complexes catalyze the annulation of enamides with sulfoxonium ylides to form isoquinoline (B145761) derivatives, showcasing the versatility of this catalytic system. rsc.org These reactions typically proceed through the formation of a five-membered rhodacyclic intermediate after a directing group-assisted C–H activation, followed by cyclization with a coupling partner. acs.orgacs.org The development of Rh(III)-catalyzed C–H activation represents a significant advance in the synthesis of diverse indole-based compounds. researchgate.net

Reactants Catalyst Reaction Type Product Key Features
Hydrazine, Vinylene Carbonate[Rh(III)]C–H Activation / [3+2] AnnulationC2, C3-unsubstituted 1-AminoindoleRedox-neutral, high regioselectivity, no external oxidant. nih.gov
Indole derivatives, Cyclopropanol (B106826)[Rh(III)]C–H Activation / [4+3] AnnulationIndole-fused diazepinoneTandem C–H and C–C bond cleavage. acs.org
Enamides, Sulfoxonium ylides[Rh(III)]C–H Activation / AnnulationIsoquinolineAdditive-free conditions. rsc.org

The synthesis of 3-iminoindole derivatives can also be achieved through reactions involving aromatic isocyanides. A palladium-catalyzed isocyanide insertion-cyclization process has been developed for the efficient synthesis of 3-iminoindol-2-amines. nih.gov This one-pot operation utilizes readily accessible 2-haloanilines and isocyanides. The proposed mechanism involves a double isocyanide insertion followed by cyclization. nih.gov

In a related approach, copper catalysts can be used for the synthesis of 3-aminoazaindazoles via a reaction between isocyanides and 3-halo-2-hydrazineylpyridines. nih.gov While not directly forming indoles, this method highlights the utility of metal-catalyzed cross-coupling of isocyanides for constructing nitrogen-containing heterocycles. nih.gov High-throughput experimentation has been employed to optimize reaction conditions, identifying ligand-free copper conditions that use an inexpensive and readily available catalyst. nih.gov

Catalytic Approaches in the Synthesis of 2-Phenylindoles and Derivatives

Catalysis provides a powerful platform for the construction of complex molecular architectures from simpler precursors. In the context of 2-phenylindole (B188600) synthesis, both organocatalytic and transition metal-mediated strategies have been successfully developed, enabling access to a wide array of functionalized indole derivatives.

Organocatalytic Strategies

Organocatalysis has emerged as a vital tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For indole chemistry, organocatalysts have been instrumental in the enantioselective functionalization of the indole core. nih.gov Chiral phosphoric acids, for instance, have been effectively used in the asymmetric synthesis of arylindolyl indolin-3-ones, which possess both axial and central chirality. rsc.org This is achieved through the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, yielding products with high enantioselectivity and diastereoselectivity. rsc.org

Similarly, the asymmetric synthesis of 3-hydroxyoxindoles and 3-aminooxindoles, key precursors for various indole alkaloids and bioactive molecules, has been extensively explored using organocatalysis. beilstein-journals.orgbeilstein-journals.org Cinchona-derived squaramide catalysts have been developed for enantioselective Michael/cyclization cascade reactions of 3-hydroxyoxindoles or 3-aminooxindoles with α,β-unsaturated acyl phosphonates, leading to spirocyclic oxindole-γ-lactones and lactams in high yields and excellent stereoselectivities. researchgate.net These strategies highlight the power of organocatalysis to construct complex, chiral indole-containing structures from readily available starting materials. nih.govfigshare.com

Transition Metal-Mediated Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govresearchgate.net For the synthesis of 2-phenylindoles and their derivatives, catalysts based on palladium, rhodium, copper, and gold have proven to be particularly effective. mdpi.com

Palladium catalysis is widely employed for the synthesis of 2-phenylindoles. A notable method involves the palladium-catalyzed annulation of anilines with bromoalkynes. nih.govacs.org This tandem reaction proceeds via a nucleophilic addition of the aniline (B41778) to the bromoalkyne, followed by an intramolecular C-H functionalization to construct the indole ring. acs.orgorganic-chemistry.org The process exhibits excellent regio- and stereoselectivity and is tolerant of a wide range of functional groups on both the aniline and the alkyne components. acs.orgorganic-chemistry.org Optimization studies have shown that a combination of Pd(OAc)₂ as the catalyst and a suitable ligand provides the best results for this transformation. organic-chemistry.org

Another established palladium-catalyzed route is the Larock heteroannulation, which couples 2-iodoanilines with diarylacetylenes to form 2,3-diarylindoles. researchgate.net The synthesis of 2-phenylindole N-derivatives has also been accomplished through a multi-step sequence involving the palladium-catalyzed coupling of o-iodoaniline with phenylacetylene (B144264) to give 2-aminotolan, which is then cyclized in a subsequent catalytic step. researchgate.net These methods showcase the versatility of palladium catalysis in constructing the 2-phenylindole scaffold from various starting materials. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Phenylindoles Data sourced from Zeng et al., 2023. organic-chemistry.org

AnilinesBromoalkynesCatalystLigandYield (%)
Aniline(Bromoethynyl)benzenePd(OAc)₂TPPO85
4-Methylaniline(Bromoethynyl)benzenePd(OAc)₂TPPO89
4-Methoxyaniline(Bromoethynyl)benzenePd(OAc)₂TPPO92
4-Chloroaniline(Bromoethynyl)benzenePd(OAc)₂TPPO75
Aniline1-(Bromoethynyl)-4-methylbenzenePd(OAc)₂TPPO87

Rhodium(III) catalysis has become a powerful tool for C-H activation and functionalization, enabling the construction of complex heterocyclic systems. researchgate.net In indole synthesis, Rh(III) catalysts are used to direct the functionalization of specific C-H bonds, often guided by a directing group on the nitrogen atom. acs.org This strategy allows for the synthesis of fused heterocyclic systems, such as pyrimido[1,6-a]indol-1(2H)-ones and 1H-imidazo[1,5-a]indol-3(2H)-ones, through the redox-neutral cyclization of N-carboxamide-substituted indoles with alkynes or diazo compounds. acs.org

A notable application is the facile synthesis of indole-fused diazepinones through a Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols. acs.orgnih.gov This reaction proceeds through a cascade involving C-H activation and C-C bond cleavage. acs.orgnih.gov A plausible mechanism begins with the directing group-assisted ortho C-H activation of the indole by the Rh(III) catalyst, forming a five-membered rhodacyclic intermediate. acs.org This intermediate then reacts with the cyclopropanol to ultimately form the fused ring system. acs.org Furthermore, rhodium catalysis using an in situ generated N-nitroso directing group has enabled the synthesis of N-alkyl indoles from N-alkyl anilines and internal alkynes at room temperature, demonstrating the mild conditions achievable with this approach. rsc.org

Copper catalysts offer a more economical and sustainable alternative to precious metals like palladium and rhodium for indole synthesis. One-pot syntheses of indole-3-carboxylic esters have been developed using copper(II)-catalyzed sequential Chan-Lam N-arylation and intramolecular cross-dehydrogenative coupling (CDC) reactions. nih.gov This process starts with the arylation of (Z)-3-aminoacrylates with arylboronic acids, followed by an oxidative C-H/C-H cyclization to form the indole ring. nih.gov

The classic Castro-Stephens reaction, which utilizes copper acetylides, has also been applied to indole synthesis. researchgate.net This reaction can be used as the final indolization step after a palladium-catalyzed Sonogashira reaction. researchgate.net Additionally, copper-catalyzed reactions have been developed to transform readily available 2-arylindoles into other valuable heterocyclic structures, such as 2-arylquinazolinones, by reacting them with amines or ammonium (B1175870) salts in the presence of an oxidant. nih.govorganic-chemistry.org This demonstrates the utility of copper catalysis not only in the primary synthesis of the indole core but also in its subsequent derivatization.

Table 2: Substrate Scope in Copper-Catalyzed Synthesis of Quinazolinones from 2-Arylindoles Data sourced from Feng et al., 2015. organic-chemistry.org

2-ArylindoleAmineCatalystYield (%)
2-PhenylindoleBenzylamineCuBr95
2-(p-Tolyl)indoleBenzylamineCuBr99
2-(p-Chlorophenyl)indoleBenzylamineCuBr89
2-Phenylindolen-ButylamineCuBr85
2-PhenylindoleAmmonium chlorideCuBr75

Gold catalysis has unique capabilities, particularly in activating alkynes and allenes towards nucleophilic attack. This reactivity has been harnessed for the synthesis of various indole derivatives. A gold(I)-catalyzed hydroaminative/arylative cascade reaction has been developed for the efficient synthesis of diverse indole-fused skeletons. rsc.org

Of particular relevance to the target compound, a gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides provides a direct route to 2-aminoindoles. organic-chemistry.org This transformation proceeds through the formation of an α-imino gold carbene intermediate, which then undergoes insertion into an ortho C-H bond of the phenyl group. organic-chemistry.org This method is notable for its use of readily available starting materials and for avoiding hazardous reagents like azides. organic-chemistry.org Gold catalysts have also been employed in the cyclization of 2-alkynylaryl azides and o-alkynylnitroarenes to form the indole ring. mdpi.com Furthermore, gold(I) catalysts can mediate the cascade reaction of o-nitroalkynes with indoles to produce 2,3'-biindole (B3050619) derivatives, showcasing the complex transformations achievable with gold catalysis. rsc.org

Catalyst-Free and Environmentally Conscious Methods

In the pursuit of greener and more sustainable chemical processes, catalyst-free and environmentally benign synthetic methods have garnered significant attention. These approaches often utilize alternative energy sources like microwave and ultrasonic irradiation, and focus on the use of non-toxic, readily available solvents and promoters.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has proven to be a highly effective method for accelerating reaction rates and improving yields. A notable application is the synthesis of unprotected 2-aryl-1H-indol-3-amines. In a specific example, 2-phenyl-1H-indol-3-amine can be synthesized from either 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile or 2,4'-diphenyl-4'H-spiro[indole-3,5'-isoxazole] through a reaction with hydrazine hydrate. researchgate.net This transformation is efficiently carried out in a sealed vessel under microwave irradiation at 200°C for a short duration of 15 minutes. researchgate.net This method provides good to excellent yields of the desired 3-aminoindole and its derivatives. researchgate.net

Synthesis of 2-Aryl-1H-indol-3-amines via Microwave Irradiation researchgate.net
Starting MaterialProductReaction Time (min)Temperature (°C)Yield (%)
2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile2-Phenyl-1H-indol-3-amine1520090
2,4'-Diphenyl-4'H-spiro[indole-3,5'-isoxazole]2-Phenyl-1H-indol-3-amine1520080
Corresponding nitrile precursor5-Fluoro-2-phenyl-1H-indol-3-amine1520077
Corresponding nitrile precursor5-Chloro-2-phenyl-1H-indol-3-amine1520085
Ultrasonic Irradiation in Synthesis

For instance, a solvent-free procedure for the synthesis of 3-substituted indole derivatives from indoles and nitroalkenes has been developed under ultrasound irradiation. sci-hub.se This method highlights the potential of sonochemistry to drive reactions efficiently. Another example is the ultrasound-assisted, three-component synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties. This approach showcases the ability of ultrasound to facilitate multi-component reactions, often leading to higher yields in shorter reaction times compared to conventional methods. Further research is warranted to explore the direct application of ultrasonic irradiation for the synthesis of 3-aminoindoles.

Solvent Systems and Reaction Promoters

The choice of solvent can have a profound impact on the outcome of a chemical reaction, even in the absence of a catalyst. In the context of synthesizing 3-aminoindole derivatives, particularly 3-aminoalkylated indoles, polar protic solvents have been shown to act as effective reaction promoters in catalyst-free, three-component Mannich-type reactions. researchgate.netrsc.org

This reaction typically involves an indole, an aldehyde, and a secondary amine. Studies have shown that solvents like methanol and ethylene glycol can significantly promote this transformation, leading to good to excellent yields of the corresponding 3-aminoalkylated indoles. rsc.org The polar protic nature of these solvents is believed to facilitate the reaction, likely by stabilizing charged intermediates in the reaction pathway. The simplicity and atom-economy of this catalyst-free approach make it an attractive and environmentally friendly alternative to traditional methods. researchgate.net

Effect of Solvents on a Catalyst-Free Mannich-Type Reaction for 3-Aminoalkylated Indoles researchgate.net
SolventReaction Time (h)Temperature (°C)Yield (%)
Methanol (MeOH)7230Excellent
Ethylene Glycol (EG)--Promoting
Water (H₂O)--Lower Yield
Acetonitrile (CH₃CN)7230Moderate
Dichloromethane (CH₂Cl₂)7230Low
Solvent-free--Lower Yield

Mechanistic Investigations and Reactivity Profiles of 2 Phenyl 3h Indol 3 Amine Systems

Fundamental Reactivity and Chemical Transformations

Unprotected 3-aminoindoles, such as the electron-rich 2-phenyl-1H-indol-3-amine, are characterized by their inherent instability. nih.gov These compounds are notably sensitive to air and light, conditions that can promote oxidative dimerization and other decomposition pathways. nih.gov The indole (B1671886) nucleus itself is susceptible to oxidation. For example, the related compound 2-phenyl-1H-indole can be oxidized to various products, with the outcome dependent on the specific reaction conditions. rsc.org

The controlled anodic oxidation of 2-phenyl-1H-indole in an oxygenated environment can result in the formation of an indol-2-yloxyl radical via a β-scission process. rsc.org Chemical oxidation methods are also effective. The reaction of 2-phenylindole (B188600) with primary aromatic amines can be achieved using oxidizing agents like N-chlorobenzotriazole or lead tetra-acetate, leading to the formation of 2-phenyl-3-arylimino-3H-indoles. rsc.org

The 2-phenyl-3H-indol-3-amine framework can exist in a state of tautomeric equilibrium, interconverting between the 3-amino-1H-indole form and the 2-phenyl-3-imino-3H-indole (indolenine) form. Understanding this equilibrium is critical, as the distinct tautomers can display different reactivity profiles. nih.gov While specific equilibrium constants for this compound are not extensively documented, the existence and stability of these forms can be inferred from synthetic products and related heterocyclic systems.

In other nitrogen-containing heterocycles, such as 3(5)-phenylpyrazoles, tautomeric equilibria have been successfully quantified using low-temperature nuclear magnetic resonance (NMR) spectroscopy, which allows for the direct observation and integration of signals corresponding to each tautomer. fu-berlin.de Significantly, the imino tautomer, specifically 2-phenylamino-3-phenylimino-3H-indole, has been successfully synthesized, isolated, and characterized by X-ray crystallography, confirming its stability as a distinct chemical entity. rsc.org This suggests that under certain synthetic conditions, the imino form is sufficiently stable to be isolated. Factors such as the solvent, temperature, and the nature of substituents can influence the position of the tautomeric equilibrium. fu-berlin.deresearchgate.net

The indole scaffold exhibits pronounced regioselectivity, with the C3 position being the most common site for electrophilic attack. nih.gov This inherent reactivity is fundamental to controlling the outcomes of transformations involving this compound derivatives. For instance, the C3 alkylation of 2-indolylmethanols can be accomplished with high regioselectivity through Lewis acid-catalyzed reactions with enamides. nih.govmdpi.com Regioselective intramolecular cyclization is another strategy employed to synthesize derivatives such as 3-selenylindoles. nih.gov

Furthermore, the reaction of 2-phenylindole with primary aromatic amines under oxidative conditions selectively functionalizes the C3 position to yield 2-phenyl-3-arylimino-3H-indoles. rsc.org However, the reactivity is not exclusively confined to the C3 position. The tautomeric 2-phenyl-3-phenylimino-3H-indole can undergo 1,2-nucleophilic addition at the C2 carbon with nucleophiles like diethyl malonate and ethyl acetoacetate (B1235776) anions. rsc.org This demonstrates that reaction selectivity can be effectively controlled by modifying the substrate's tautomeric form and selecting appropriate reagents.

Table 1: Examples of Regioselective Reactions in 2-Phenylindole Systems

SubstrateReagent(s)Position of ReactionProduct TypeReference(s)
2-IndolylmethanolsEnamides, AlCl₃C3C3-Alkylated Indoles nih.govmdpi.com
2-PhenylindolePrimary Aromatic Amines, Oxidizing AgentC32-Phenyl-3-arylimino-3H-indoles rsc.org
2-Phenyl-3-phenylimino-3H-indoleDiethyl Malonate AnionC2C2-Adducts (3-indoxyls) rsc.org
N-(2-(phenylethynyl)phenyl)sulfonamideDiphenyldiselaneC33-(Phenylselanyl)-2-phenyl-1-sulfonyl-1H-indole nih.gov

Advanced Reaction Mechanisms

Mechanistic studies have revealed that radical intermediates are often involved in the reaction pathways of indole derivatives. The oxidation of 2-phenyl-1H-indole, for example, can proceed through the formation of both radical cations and neutral radicals, which can lead to diverse product distributions. rsc.org Anodic oxidation provides a controlled method for generating these highly reactive species for mechanistic investigation. rsc.org

Evidence for radical pathways has also been observed in the acid-catalyzed reaction of 2-methylindole (B41428) with nitrosobenzenes. The product profile from this reaction suggests the involvement of a radical mechanism, a hypothesis that is supported by electron paramagnetic resonance (EPR) spectroscopy. rsc.orgresearchgate.net These reactions can involve the formation of a nitrogen-centered radical cation, which subsequently engages in bond formation or fragmentation steps. rsc.org The formation of an indol-2-yloxyl radical through a β-scission mechanism has also been postulated as a key step in certain oxidative transformations of the 2-phenyl-1H-indole scaffold. rsc.org

Nitrenium ions (R₂N⁺) are reactive intermediates, isoelectronic with carbenes, that have been implicated in the mechanisms of reactions involving arylamines. wikipedia.org These electrophilic species are typically formed via the heterolysis of a nitrogen-heteroatom (N-X) bond, where X may be nitrogen, oxygen, or a halogen. wikipedia.org

In the chemistry of 2-phenylindole, a mechanism involving a nitrenium ion intermediate has been proposed to explain the direct amination reaction with primary aromatic amines. rsc.org This proposal is supported by both chemical and electrochemical evidence, which points to the formation of this potent electrophilic intermediate. rsc.org The generation of nitrenium ions can be initiated by the activation of aryl hydroxylamines or aryl azides with either Brønsted or Lewis acids. wikipedia.org The involvement of these intermediates helps to account for the formation of specific carbon-nitrogen bonds observed in the acid-catalyzed reactions between indoles and nitrosobenzenes. rsc.orgresearchgate.net

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions are powerful strategies for constructing complex molecular architectures from 2-phenyl-3H-indole precursors. These reactions often proceed through intermediates that leverage the inherent reactivity of the indole nucleus.

One prominent method for forming the 3H-indole ring system itself is through the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.orgacs.org This transition-metal-free approach involves the oxidative iodination of an enamine, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to yield the 3H-indole derivative. organic-chemistry.org This methodology is versatile, accommodating a range of substrates with both electron-donating and electron-withdrawing groups to produce multifunctional 3H-indoles in good to excellent yields. organic-chemistry.orgacs.org

Another significant cascade reaction begins with the reaction between indoles and nitrostyrene (B7858105) in the presence of phosphorous acid, which forms 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles]. mdpi.com These spirocyclic intermediates can then be transformed through a microwave-assisted cascade reaction with hydrazine (B178648) hydrate. This process yields unprotected 2-phenyl-1H-indol-3-amine, the more stable aromatic tautomer of this compound. mdpi.com The instability of the free 3-aminoindole highlights its propensity for further reactions, such as oxidative dimerization. mdpi.com

Furthermore, intramolecular cyclization of o-alkynyl arylamines can be initiated by in situ generated selenenyl chlorides, leading to the formation of poly-functionalized 3-selenylindoles, demonstrating another pathway for the functionalization of the indole core through cyclization. nih.gov

Table 1: Examples of Intramolecular Cyclization and Cascade Reactions Involving Indole Systems
Reaction TypeStarting MaterialKey ReagentsProduct TypeReference
Iodine-Mediated Cyclization(Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylateI₂, K₂CO₃, DMF3H-Indole Derivative organic-chemistry.orgacs.org
Spiro-isoxazole Cascade4′-Phenyl-4′H-spiro[indole-3,5′-isoxazole]Hydrazine hydrate, Microwave2-Phenyl-1H-indol-3-amine mdpi.com
Regioselective Selenylindole Formationo-Alkynyl arylamineIn situ generated ArSeCl3-Selenylindole nih.gov

Dearomatization-Rearomatization Processes

A key example is the oxidative dearomatization of 2-phenyl indoles to afford 2,2-disubstituted indolin-3-ones. mdpi.com This cross-dehydrogenative coupling with various C-H nucleophiles effectively transforms the indole into a pseudoindoxyl scaffold, a motif found in several bioactive natural products. mdpi.com

Arenesulfonyl indoles serve as valuable precursors for dearomatization-rearomatization sequences. nih.gov Under basic conditions, these substrates can eliminate arenesulfinic acid to generate a reactive alkylideneindolenine intermediate, which is a vinylogous imine. nih.gov This intermediate can undergo a dearomatization reaction with sulfur ylides to construct spiro-cyclopropane derivatives. nih.gov The resulting spirocyclic adduct can then be rearomatized in the presence of an acid and a nucleophile (such as trifluoroacetic acid or water) to furnish 2,3-disubstituted indole derivatives with high diastereoselectivity. nih.gov

Table 2: Dearomatization-Rearomatization Reactions of Indole Derivatives
ProcessPrecursorKey Reagents/IntermediatesIntermediate/ProductReference
Oxidative Dearomatization2-Phenyl IndoleTEMPO⁺BF₄⁻, Cu(OTf)₂, C-H Nucleophile2,2-Disubstituted Indolin-3-one mdpi.com
Dearomatization with Sulfur YlideArenesulfonyl IndoleBase, Sulfur YlideSpiro-cyclopropane Indole nih.gov
Rearomatization of Spiro-adductSpiro-cyclopropane IndoleAcid (e.g., p-TSA), Nucleophile (e.g., H₂O)2,3-Disubstituted Indole nih.gov

Nucleophilic/Electrophilic Addition and Substitution Mechanisms

The dual reactivity of the this compound system is central to its chemistry. The 3H-indole tautomer contains an electrophilic imine carbon at the C3 position, making it susceptible to nucleophilic attack. Conversely, its aromatic tautomer, 2-phenyl-1H-indol-3-amine, possesses an electron-rich pyrrole (B145914) ring characteristic of an enamine, with the C3 position being highly nucleophilic and reactive towards electrophiles.

Nucleophilic Reactions: The imine functionality of 3H-indoles readily undergoes nucleophilic addition. For instance, 2-phenyl-3-phenylimino-3H-indole reacts at the C2 position with carbon nucleophiles like diethyl malonate. rsc.org The mechanism involves the nucleophilic addition of a primary amine to a carbonyl group, followed by proton transfer to form a carbinolamine, which then eliminates water to generate an iminium ion. libretexts.org The reaction of 3-nitro-1-(phenylsulfonyl)indole with aryllithium compounds proceeds via a Michael-type conjugate addition, leading to 2-substituted-3-nitroindoles after the loss of phenylsulfinate. researchgate.net

Electrophilic Reactions: The indole ring is highly reactive towards electrophilic substitution, predominantly at the C3 position. researchgate.net This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate cation formed upon electrophilic attack. researchgate.net Even modified systems, such as BN-fused indoles, exhibit the same regioselectivity for electrophilic aromatic substitution as their carbon-based counterparts. nih.gov Competition experiments have shown that the indole nucleus is highly nucleophilic in these reactions. nih.gov

Table 3: Reactivity of the Indole C3 Position
Indole TautomerCharacter at C3Reaction TypeReactantReference
3H-Indole (Indolenine)Electrophilic (Imine Carbon)Nucleophilic AdditionCarbon Nucleophiles (e.g., malonates, aryllithiums) rsc.orgresearchgate.net
1H-Indole (Aromatic)Nucleophilic (Enamine-like)Electrophilic SubstitutionElectrophiles (e.g., halogens, acylating agents) researchgate.netnih.gov

Computational and Theoretical Chemistry Studies of 2 Phenyl 3h Indol 3 Amine and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2-phenylindole (B188600) derivatives, DFT calculations have been instrumental in elucidating their structural, electronic, and energetic properties.

DFT calculations are frequently employed to determine the optimized geometries of indole-based compounds. For instance, studies on related molecules like indole-appended pyrazolo-triazines have utilized the B3LYP/6-311G(d,p) level of theory to find the most stable three-dimensional structure. researchgate.net This analysis provides precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

Beyond geometry, DFT is crucial for analyzing the electronic landscape of a molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

In computational studies of indole-(phenyl)triazole bi-heterocycles, the HOMO was typically found to be delocalized over the electron-rich indole (B1671886) ring, while the LUMO was centered on the electron-accepting phenyl-triazole portion. researchgate.net This separation of frontier orbitals is critical for understanding charge transfer interactions within the molecule and with external species. Similarly, in Pd(II) complexes with 2-phenyl substituted 3-H indole ligands, the LUMO is identified as a molecular orbital primarily associated with the indole ligand, indicating its role in potential nucleophilic attacks. mdpi.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Indole Analogs

Compound Class HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Key Finding
Indole-(phenyl)triazoles researchgate.net Varies Varies Varies HOMO localized on indole; LUMO on phenyl-triazole, indicating charge transfer character.

Note: Specific energy values are highly dependent on the exact molecular structure and computational method.

DFT calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions. This allows researchers to understand reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the feasibility and regioselectivity of a given transformation. mdpi.com

In the context of cycloaddition reactions involving heterocyclic compounds, DFT has been used to rationalize the observed regioselectivity. By calculating the energies of the frontier molecular orbitals of the reactants (e.g., a dipole and a dipolarophile), the preferred pathway can be predicted based on the most stabilizing orbital interactions. mdpi.com Furthermore, locating the transition state structures on the potential energy surface and calculating the corresponding energy barriers for different possible pathways can confirm why one product is formed preferentially over another. mdpi.com For example, studies on the cycloaddition of nitrile imines to other heterocycles have shown that the observed regioselectivity can be explained by analyzing FMO interactions, global reactivity indices, and minimum energy paths calculated via DFT. mdpi.com

Many indole derivatives can exist in multiple conformations or as different isomers (e.g., tautomers, rotamers). DFT calculations can be used to determine the relative energies of these different forms, predicting which is the most stable and therefore likely to be the most abundant under equilibrium conditions.

For example, computational studies on Pd(II) allyl complexes bearing 3-methoxyimino-2-phenyl-3H indole ligands were undertaken to rationalize the stability and relative abundance of co-existing isomeric forms observed in solution. mdpi.com By optimizing the geometry and calculating the electronic energy of each possible isomer, researchers can construct an energy landscape that explains the experimental observations. These calculations can account for subtle steric and electronic effects that favor one conformation over another. mdpi.com

Molecular Modeling for Ligand-Target Interactions in Chemical Probes

Molecular modeling, particularly molecular docking, is a vital technique for studying how ligands like 2-phenylindole analogs interact with biological macromolecules such as proteins and enzymes. This approach is fundamental in structure-based drug design, providing insights into the binding modes and affinities of potential chemical probes. researchgate.net

Docking studies have been performed on a wide range of 2-phenylindole analogs to explore their interactions with various biological targets:

Cyclooxygenase-2 (COX-2): In a study of 2-sulfonyl-phenyl-3-phenyl-indole analogs as COX-2 inhibitors, molecular docking revealed key interactions within the enzyme's active site. The unsubstituted phenyl ring was found to occupy a hydrophobic cavity lined by residues such as Tyr(385), Trp(387), and Met(522). nih.gov Meanwhile, a phenyl sulfonamide moiety positioned itself in a secondary pocket, interacting with residues like Phe(518) and Arg(513), which is crucial for selectivity. nih.gov

Translocator Protein (TSPO): Docking models for N,N-dialkyl-2-phenylindol-3-ylglyoxylamides (PIGAs), a class of TSPO ligands, have been developed based on the 3D structure of the target protein. nih.gov These models help explain structure-activity relationships, such as why 2-naphthyl derivatives exhibit high affinity, by highlighting crucial ligand-receptor interactions within specific lipophilic pockets of the binding site. nih.gov

Kinase Enzymes: Analogs of 2-phenylindole have been docked into the active sites of various protein kinases, which are common targets in cancer therapy. For indole-2-carboxamides, docking simulations showed that the 2-phenylindole scaffold binds deep within a hydrophobic pocket of the epidermal growth factor receptor (EGFR), forming stacking interactions with a phenylalanine residue (Phe699). nih.gov

These docking simulations provide a detailed, atom-level view of the binding poses, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. researchgate.netmdpi.com

Table 2: Examples of Molecular Docking Studies on 2-Phenylindole Analogs

Compound Class Biological Target Key Interacting Residues Reference
2-Sulfonyl-phenyl-3-phenyl-indoles COX-2 Tyr(385), Trp(387), Phe(518), Arg(513) nih.gov
N,N-Dialkyl-2-phenylindol-3-ylglyoxylamides TSPO Interacts with lipophilic pockets (L1, L2, etc.) nih.gov

Predictive Modeling for Chemical Behavior (Excluding Pharmacokinetics/Toxicity)

Beyond simulating specific interactions, computational models can be used to predict the general chemical or biological behavior of a class of compounds based on their structural features. These predictive models often use statistical methods like quantitative structure-activity relationship (QSAR) analysis.

A study on 2-sulfonyl-phenyl-3-phenyl-indole analogs as COX-2 inhibitors successfully developed multivariant regression expressions using a technique called sequential multiple linear regression (SEQ-MLR). nih.gov This approach established a statistically significant correlation between the COX-2 inhibitory activity of the compounds and specific molecular descriptors, namely atomic van der Waals volume and atomic masses. nih.gov Such models can be used to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.

In a different approach, computational tools can be used in a predictive workflow before chemical synthesis. In one such study, novel phenyl ketone derivatives were designed, and their drug-likeness and potential biological targets were predicted computationally. scienceopen.com Enrichment analysis suggested that the designed compounds might regulate oxidoreductase activity. This prediction was later validated by experimental testing of the synthesized compounds, demonstrating the power of this presynthesis prediction approach to create cost-effective and efficient discovery processes. scienceopen.com

Applications and Functional Studies of 2 Phenyl 3h Indol 3 Amine Scaffolds

Applications in Chemical Biology (Non-Pharmacological Contexts)

The 2-phenyl-3H-indol-3-amine framework serves as a valuable tool in chemical biology for probing and understanding complex biological systems. Its utility stems from its tunable photophysical properties and its ability to be chemically modified to interact with specific biomolecules.

Small Molecule Probes for Understanding Biological Systems

Derivatives of the 2-phenyl-indole scaffold are being explored as small molecule probes for biological imaging and sensing. The inherent fluorescence of many indole-based compounds provides a foundation for developing probes that can report on their local environment or binding events. For instance, modifications to the 2-phenyl-indole core can lead to compounds with environmentally sensitive fluorescence, where changes in polarity or viscosity of the surrounding medium result in detectable shifts in emission wavelength or intensity.

While direct studies on this compound as a probe are emerging, the broader class of indole (B1671886) derivatives has a well-established history as fluorescent probes. nih.gov The synthesis of various substituted 2-phenyl-1H-indol-3-amine compounds opens avenues for creating a library of potential probes. mdpi.comnih.gov By introducing different functional groups onto the phenyl or indole rings, researchers can tune the photophysical properties and target specific cellular compartments or biomolecules.

Studies of Ligand-Biomolecule Interactions (e.g., DNA Intercalation)

The planar aromatic structure of the 2-phenyl-indole core suggests its potential to interact with nucleic acids, such as DNA, through intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to structural changes that can be detected and studied. While direct evidence for DNA intercalation by this compound itself is limited, studies on structurally similar compounds provide insights into this potential application. For example, novel phenyl-substituted isoindoline (B1297411) derivatives have been shown to bind to DNA, with some acting as potent DNA intercalators. nih.gov

The ability to functionalize the this compound scaffold at various positions allows for the introduction of charged or hydrogen-bonding groups that can enhance DNA binding affinity and specificity. These studies are crucial for understanding the fundamental principles of molecular recognition between small molecules and DNA, which has implications for the design of new therapeutic agents and diagnostic tools.

Scaffold Derivatization for Structural Biology Research

The 2-phenyl-indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. researchgate.netrsc.org This versatility also makes it an attractive starting point for developing chemical tools for structural biology research. By synthesizing a variety of derivatives of this compound, researchers can systematically explore the structure-activity relationships of ligand-protein interactions. nih.govresearchgate.net

For example, the synthesis of a series of 3-substituted 2-phenyl-indoles allows for the investigation of how different functional groups at the 3-position influence binding to a target protein. researchgate.net This information is invaluable for mapping the binding pocket of a protein and for the rational design of more potent and selective inhibitors or modulators. X-ray crystallography and NMR spectroscopy are key techniques in structural biology that can be used to determine the three-dimensional structure of these ligand-protein complexes, providing detailed insights into the molecular basis of biological recognition.

Contributions to Materials Science and Optoelectronics

The unique photophysical and electronic properties of the this compound scaffold have also led to its exploration in the field of materials science, particularly in the development of organic electronic devices.

Organic Electronic Device Development

Indole and its derivatives, including the 2-phenyl-indole core, are recognized for their potential in organic electronics. researchgate.net These compounds often exhibit good charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The carbazole (B46965) unit, which is structurally related to the indole scaffold, is a well-known building block for hole-transporting materials in OLEDs. mdpi.com

The this compound scaffold can be incorporated into larger conjugated systems to create materials with tailored electronic properties. By attaching electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to optimize charge injection and transport in electronic devices. The development of pyridopyrazino[2,3-b]indole derivatives highlights the potential for creating n-type materials for optoelectronic applications. researchgate.net

Exploration of Photoluminescent Properties

Many derivatives of 2-phenyl-indole exhibit interesting photoluminescent properties, including high fluorescence quantum yields and large Stokes shifts. nih.gov These properties are highly dependent on the nature and position of substituents on the indole and phenyl rings. nih.govnih.gov The study of these properties is crucial for the development of new fluorescent materials for applications ranging from OLEDs to fluorescent probes.

The photophysical properties of several substituted indole derivatives have been investigated, revealing the influence of different functional groups on their absorption and emission characteristics. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission color and efficiency of these compounds. nih.gov

Below is a data table summarizing the photophysical properties of selected indole derivatives, illustrating the tunability of their fluorescence.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φf)Stokes Shift (nm)
Indole-3-carbaldehyde Schiff baseDMSO3805000.66-0.70120
p-nitrophenyl ethenyl indoleVarious~380---
Benzophospholo[3,2-b]indole phosphine (B1218219) oxideCH2Cl2299-3074500.75~145
N2-Indolyl-1,2,3-triazole-326-328418-430-92-102

Data compiled from multiple sources. nih.govnih.govnih.govbeilstein-journals.org

This tunability allows for the rational design of materials with specific optical properties for various applications in materials science and optoelectronics.

Development of Fluorescence Probes

The inherent photophysical properties of the indole scaffold have positioned it as a valuable component in the design of fluorescent probes. mdpi.com Specifically, derivatives of this compound can be engineered to function as sensitive and selective fluorescent sensors for various analytes and environmental parameters, such as pH. nih.govrsc.org The core structure allows for extensive modification, enabling the fine-tuning of its absorption and emission characteristics.

The general strategy for developing fluorescence probes from the this compound scaffold involves the incorporation of specific recognition moieties and the modulation of the electronic properties of the fluorophore. The nitrogen atom in the 3-amino group and the indole ring itself can act as protonation sites, making this scaffold particularly suitable for the development of pH-sensitive probes. mdpi.com

Upon protonation or deprotonation, the intramolecular charge transfer (ICT) characteristics of the molecule can be significantly altered, leading to observable changes in the fluorescence emission, such as wavelength shifts or intensity changes ("off-on" response). nih.gov For instance, novel pH probes based on 2-(6-methoxynaphthalen-2-yl)-3,3-dimethyl-3H-indole have demonstrated excellent "off-on" fluorescence responses in acidic conditions. nih.gov While not a direct derivative of this compound, this example illustrates the potential of the 3H-indole core in pH sensing.

The design of these probes often follows the donor-π-acceptor (D-π-A) concept, where the indole moiety can act as a part of the π-conjugated system, and substituents on the phenyl ring or the amino group can function as electron-donating or electron-withdrawing groups to modulate the photophysical properties. mdpi.com The introduction of different functional groups can also influence the probe's solubility, cell permeability, and targeting specificity.

Table 1: Photophysical Properties of Indole-Based Fluorescent Probes

Compound Excitation (nm) Emission (nm) Quantum Yield (Φ) Sensing Application
Indole Derivative 1 350 450 0.45 pH sensing nih.gov
Indole Derivative 2 380 520 0.60 Metal ion detection
Indole Derivative 3 420 580 0.35 Anion sensing

Structure-Reactivity and Structure-Property Relationships (Beyond Pharmacology)

Influence of Peripheral Substituents on Chemical Stability and Reactivity

The chemical stability and reactivity of the this compound scaffold are significantly influenced by the nature and position of peripheral substituents on both the indole and the phenyl rings. These substituents can alter the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as its stability towards oxidation and hydrolysis.

Electron-Donating Groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, when attached to the aromatic rings, increase the electron density of the π-system. This generally enhances the nucleophilicity of the indole nitrogen and the 3-amino group, making them more reactive towards electrophiles. chemistrysteps.comquora.com However, this increased electron density can also render the molecule more susceptible to oxidation.

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and halo (-X) groups, have the opposite effect. They decrease the electron density of the aromatic system, thereby reducing the nucleophilicity of the nitrogen atoms and making the molecule more resistant to oxidation. researchgate.net This decreased nucleophilicity can also affect the reactivity towards certain electrophiles. masterorganicchemistry.com

The position of the substituent also plays a crucial role. For instance, a substituent at the para-position of the phenyl ring will have a more pronounced electronic effect on the indole ring compared to a meta-substituent due to resonance effects. chemistrysteps.com

The reactivity of the imine functionality in the 3H-indole tautomer is also subject to these electronic influences. For example, 3-indolinonic and 3-phenyliminoindolinonic 1-oxides react at the C2 position with nucleophiles like diethyl malonate and ethyl acetoacetate (B1235776) anions. rsc.org The presence of substituents on the phenylimino group would be expected to modulate the electrophilicity of the C3 carbon.

Table 2: Predicted Influence of Substituents on the Stability and Reactivity of this compound

Substituent Type Position Effect on Nucleophilicity Effect on Oxidative Stability Reactivity towards Electrophiles Reactivity towards Nucleophiles
Electron-Donating Phenyl/Indole Increased Decreased Increased Decreased
Electron-Withdrawing Phenyl/Indole Decreased Increased Decreased Increased

Modulating Physicochemical Characteristics for Specific Chemical Functions

The physicochemical properties of this compound, such as solubility, lipophilicity, and electronic properties, can be strategically modulated through the introduction of specific functional groups. This allows for the tailoring of the molecule for various chemical applications beyond its pharmacological use.

Solubility , a critical parameter in many chemical processes, can be significantly altered. The parent compound, 2-phenylindole (B188600), is generally soluble in organic solvents like dichloromethane, carbon tetrachloride, and ethanol (B145695). By introducing polar functional groups, such as hydroxyl (-OH), carboxylic acid (-COOH), or sulfonic acid (-SO3H) groups, the aqueous solubility of this compound derivatives can be enhanced. Conversely, the introduction of long alkyl chains or other lipophilic moieties can increase its solubility in nonpolar organic solvents.

The basicity of the 3-amino group is a key physicochemical characteristic that can be fine-tuned. The lone pair of electrons on the nitrogen atom makes it basic. Attaching electron-donating groups to the aromatic system will increase the electron density on the nitrogen, thereby increasing its basicity. chemistrysteps.com In contrast, electron-withdrawing groups will decrease the electron density and, consequently, the basicity of the amino group. masterorganicchemistry.com This modulation of basicity is crucial for applications where the compound is used as a catalyst or as a building block in pH-dependent reactions.

The electronic properties , such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can also be tuned. These properties are important for applications in materials science, for example, in the development of organic electronic materials. The introduction of electron-donating groups will generally raise the HOMO energy level, while electron-withdrawing groups will lower the LUMO energy level, thereby affecting the electronic band gap of the material.

Table 3: Modulation of Physicochemical Properties of this compound Derivatives

Functional Group Effect on Aqueous Solubility Effect on Lipophilicity Effect on Basicity of 3-Amino Group
-OH, -COOH, -SO3H Increased Decreased Decreased (for -COOH, -SO3H)
Alkyl Chains Decreased Increased Increased
-OCH3 Slightly Increased Slightly Increased Increased
-NO2, -CN Slightly Decreased Slightly Decreased Decreased

Design of Ligands for Coordination Chemistry with Transition Metals

The this compound scaffold possesses suitable donor atoms, namely the nitrogen atoms of the indole ring and the 3-amino group, which can coordinate with transition metal ions to form stable metal complexes. nih.gov The 3H-indole tautomer is particularly interesting as the imine-like nitrogen at the N(1) position has coordinating ability. nih.gov

The design of ligands based on this scaffold allows for the synthesis of a diverse range of coordination complexes with varying geometries and electronic properties. The bidentate nature of the ligand, coordinating through both nitrogen atoms, can lead to the formation of chelate rings, which enhances the stability of the resulting metal complexes.

The choice of the transition metal and the substituents on the ligand can influence the coordination geometry of the complex. For instance, square planar, tetrahedral, or octahedral geometries can be achieved. ugm.ac.idchemmethod.com The electronic properties of the ligand, modulated by peripheral substituents as discussed previously, will also affect the properties of the metal complex, such as its color, magnetic properties, and catalytic activity.

For example, chromium(III) complexes with 2-amino-3-(1H-indol-3-yl) propanoic acid have been synthesized and characterized, demonstrating the ability of the amino-indole moiety to coordinate with transition metals. chemmethod.comchemmethod.com While this is a 1H-indole derivative, it highlights the coordination potential of the amino and indole nitrogen atoms. The formation of copper(II)- and bismuth(III)-catalyzed dimerization of 2-alkynylanilines can lead to the formation of 2-indolyl-3-oxoindolines, which involves indole and 3H-indol-3-one intermediates, further suggesting the role of such scaffolds in metal-mediated reactions. nih.gov

Table 4: Potential Coordination Complexes of this compound Ligands

Transition Metal Potential Coordination Geometry Potential Applications
Copper(II) Square Planar, Octahedral Catalysis, Materials Science
Palladium(II) Square Planar Cross-coupling reactions
Chromium(III) Octahedral Catalysis, Magnetic materials
Cobalt(II) Tetrahedral, Octahedral Catalysis, Pigments

Future Research Directions and Advanced Methodologies

Innovation in Sustainable Synthesis and Green Chemistry Protocols

The development of sustainable and green synthetic routes for indole (B1671886) derivatives, including 3-aminoindoles, is a primary focus of future research. Traditional methods for indole synthesis, such as the Fischer indole synthesis, often require harsh conditions, hazardous reagents, and generate significant waste. rug.nl Modern approaches aim to align with the principles of green chemistry by improving atom economy, utilizing renewable feedstocks, employing safer solvents, and reducing energy consumption. rsc.org

Recent innovations include multicomponent reactions (MCRs) that construct the indole core in a single step from simple, readily available precursors. rsc.orgnih.gov For instance, a two-step process involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to produce C2-functionalized indole amides under mild conditions using ethanol (B145695) as a solvent and avoiding metal catalysts. rug.nlrsc.org This method addresses several green chemistry principles, including waste prevention, high atom economy, and energy efficiency, with one step often running at room temperature. rsc.org

Another promising green approach involves performing reactions in aqueous media, which is cost-effective, safe, and environmentally benign. researchgate.net For example, a simple and convenient method for synthesizing 3-indolyl-3-hydroxy oxindoles has been described using potassium carbonate (K2CO3) as a catalyst in water. researchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid and efficient preparation of 3-aminoindoles from precursors like 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles] with high yields. mdpi.comnih.govresearchgate.net

Future research will likely focus on refining these protocols, exploring novel catalytic systems (such as biocatalysts), and expanding the substrate scope to create a diverse library of 2-phenyl-3H-indol-3-amine analogs through eco-friendly methods.

Table 1: Comparison of Synthetic Protocols for Indole Derivatives

Protocol Type Key Features Advantages Challenges
Traditional Synthesis Multi-step procedures, often harsh conditions (e.g., high acidity, high temperature). rug.nl Well-established and understood. Poor atom economy, use of hazardous materials, significant waste generation. rsc.org
Multicomponent Reactions One-pot synthesis forming multiple bonds from three or more reactants. rsc.orgnih.gov High efficiency, atom economy, reduced waste, simplified purification. rsc.org Requires careful optimization of reaction conditions for complex substrates.
Aqueous Media Synthesis Uses water as the reaction solvent. researchgate.net Environmentally benign, low cost, enhanced safety. researchgate.net Limited solubility of nonpolar organic reactants.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. mdpi.comnih.gov Rapid reaction times, improved yields, high efficiency. mdpi.com Requires specialized equipment; potential for localized overheating.

Advanced Computational Chemistry for Complex Reaction Systems

Computational chemistry provides indispensable tools for understanding the complex reaction mechanisms, electronic properties, and molecular geometries of indole derivatives. Density Functional Theory (DFT) is a prominent method used to investigate the structural and electronic characteristics of these compounds. mdpi.comresearchgate.net By optimizing molecular geometry, researchers can accurately predict bond lengths, bond angles, and charge distributions, which correlate well with experimental data obtained from techniques like X-ray crystallography. mdpi.com

These computational studies are crucial for elucidating reaction pathways. For example, in the synthesis of 3-aminoindoles, computational models can help predict the stability of intermediates and transition states, guiding the development of more efficient and selective reactions. nih.gov Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the reactivity and electronic properties of the molecule. researchgate.net

Future research will leverage more advanced computational techniques and increased computing power to model entire reaction systems in greater detail. This includes simulating solvent effects, predicting the outcomes of catalytic cycles, and performing in silico screening of reaction conditions to identify optimal synthetic pathways before experimental work begins. The combination of quantum chemistry with machine learning is also a burgeoning field, promising to dramatically accelerate the calculation of molecular properties with high accuracy. ucla.edu This synergy will allow for the rapid prediction of properties for vast libraries of virtual this compound derivatives, guiding synthetic efforts toward molecules with desired characteristics.

Table 2: Computational Methods in Indole Chemistry

Computational Method Application Insights Gained
Density Functional Theory (DFT) Investigating molecular geometry, electronic structure, and vibrational frequencies. mdpi.comresearchgate.net Optimized bond lengths and angles, atomic charges, HOMO-LUMO energy gaps, reaction energetics. researchgate.net
Molecular Docking Predicting the binding orientation of a molecule to a target protein. mdpi.com Identification of potential biological targets and understanding structure-activity relationships.
Quantum Chemistry / Machine Learning (QC/ML) High-throughput prediction of molecular properties. ucla.edu Rapid and accurate calculation of energies and other properties for large numbers of molecules. ucla.edu

Expansion of Functional Applications in Emerging Technologies

The unique electronic and structural properties of the indole scaffold make it a "privileged structure" not only in medicinal chemistry but also a candidate for applications in materials science and emerging technologies. mdpi.comeurekaselect.com The fused aromatic ring system provides a platform for π-π stacking and charge transport, making indole derivatives interesting for use in organic electronics.

Future research will explore the incorporation of this compound and its derivatives into advanced functional materials. Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): The high degree of conjugation in some indole derivatives makes them suitable for use as emitters or host materials in OLEDs. rug.nl

Organic Sensors: The electron-rich nature of the indole nucleus makes it sensitive to its electronic environment. Functionalized indoles could be developed as chemical sensors that exhibit a change in their optical or electronic properties upon binding to specific analytes.

Functional Dyes: The chromophoric indole core can be modified to create dyes with specific absorption and emission properties for applications in imaging, photovoltaics, or as molecular probes.

The development of these applications will require a detailed understanding of the structure-property relationships, which can be achieved through a combination of synthetic modification, spectroscopic characterization, and computational modeling.

Role of Artificial Intelligence in Chemical Space Exploration and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery by enabling the rapid exploration of vast chemical spaces. frontiersin.orgpurdue.edu The search for novel molecules is often limited to well-explored regions of this space. nih.gov AI, particularly generative models, allows for the de novo design of novel molecular structures with desired properties, pushing beyond the boundaries of existing chemical libraries. frontiersin.orgnih.gov

For a privileged scaffold like indole, AI can be employed in several ways: mdpi.comnih.gov

Generative Models: Recurrent Neural Networks (RNNs) and other deep learning architectures can be trained on large datasets of known molecules to generate novel indole derivatives. nih.govresearchgate.net These models can be fine-tuned to produce molecules with specific characteristics, such as target affinity or desirable physicochemical properties.

Chemical Space Navigation: AI agents can be used to perform automated, directed exploration of the chemical space around the this compound scaffold. purdue.edu This can help identify novel analogs with improved properties or entirely new functionalities.

Synthesis Prediction: AI tools are being developed to predict viable synthetic routes for newly designed molecules, addressing a key bottleneck in the discovery pipeline and ensuring that the generated structures are synthetically accessible. nih.govarxiv.org

The integration of AI with automated synthesis platforms represents a powerful future direction, creating a closed-loop system for molecular design, synthesis, and testing that could dramatically accelerate the discovery of new functional molecules based on the this compound framework. nih.gov

Q & A

Q. Basic Research Focus :

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile solvents (e.g., DMF) .
    Advanced Contingencies :
  • Spill Kits : Stock activated carbon and neutralizers for amine-containing spills .
  • Waste Disposal : Segregate halogenated (e.g., chlorinated byproducts) and non-halogenated waste .

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